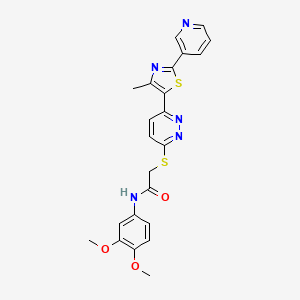

N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S2/c1-14-22(33-23(25-14)15-5-4-10-24-12-15)17-7-9-21(28-27-17)32-13-20(29)26-16-6-8-18(30-2)19(11-16)31-3/h4-12H,13H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWNXOAYHXBCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 3,4-dimethoxyphenyl moiety linked to a thioacetamide structure that incorporates a pyridazin and thiazole ring. This unique combination of functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures were evaluated for their activity against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM for the most potent derivatives .

Anticancer Potential

The compound's anticancer activity has also been a focus of research. Various derivatives have been synthesized and tested against different cancer cell lines. Notably, compounds with structural similarities demonstrated cytotoxic effects with IC50 values as low as 1.1 μM against HCT116 and MCF7 cell lines . These findings suggest that the thiazole and pyridazine components may enhance the anticancer efficacy through specific molecular interactions.

The proposed mechanism involves the inhibition of key enzymes and pathways involved in cell proliferation and survival. For example, some studies indicate that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression . The interaction of these compounds with COX-II has been highlighted, showing selective inhibition with IC50 values as low as 0.011 μM for certain derivatives .

Study 1: Antitubercular Activity

In a study investigating novel antitubercular agents, several compounds based on similar frameworks were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. The most active compounds showed significant potency with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective treatments for tuberculosis .

Study 2: Anticancer Screening

A screening of various derivatives against multiple cancer cell lines revealed that certain compounds exhibited strong cytotoxicity. For example, one derivative showed an IC50 of 1.88 ± 0.11 μM against MCF7 cells, highlighting the potential of these compounds in cancer therapy . The study also included assessments of the mechanisms involved, such as cell cycle arrest at the SubG1/G1 phase.

Data Summary Table

| Activity Type | Cell Line/Organism | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Inhibition of mycobacterial growth |

| Anticancer | MCF7 | 1.88 | Cell cycle arrest |

| Anticancer | HCT116 | 1.1 | Cytotoxicity via apoptosis |

| COX-II Inhibition | COX-II enzyme | 0.011 | Selective inhibition |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide exhibit significant anticancer properties. A study highlighted the following findings:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase. This mechanism is critical for halting tumor growth and promoting cancer cell death.

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.18 ± 0.11 | Apoptosis induction |

Antiviral Activity

The antiviral potential of thiazole and pyridazine derivatives has been explored, with some studies indicating effectiveness against various viral strains, including influenza. The compound may reduce viral load in infected models, suggesting broader applications beyond oncology.

Anti-inflammatory Effects

In silico studies have suggested that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the context of inflammatory diseases. The potential to modulate inflammatory pathways positions it as a candidate for further research in treating conditions such as arthritis and asthma.

Synthesis and Structure Optimization

The synthesis of this compound typically involves multi-step reactions that incorporate readily available reagents. Structure optimization efforts focus on enhancing its potency while minimizing toxicity.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of similar compounds against triple-negative breast cancer (TNBC). Results indicated that compounds with analogous structures demonstrated significant cytotoxicity with favorable selectivity indices.

Study 2: Antiviral Effects

Another research highlighted the antiviral effects of related pyridazine derivatives, showing promising results in reducing viral replication in vitro.

Toxicity Profile and Safety Assessment

Toxicity studies are essential for evaluating the safety of new compounds:

- In vivo studies have shown a favorable safety profile with no significant adverse effects at therapeutic doses.

| Parameter | Value |

|---|---|

| hERG Channel Inhibition | None detected |

| Acute Toxicity | Low |

Comparison with Similar Compounds

Pyridazine vs. Triazole Cores

Substituent Effects

- 3,4-Dimethoxyphenyl (target compound) vs. 3,4-dimethylphenyl (573933-59-2): Methoxy groups improve water solubility (LogP 2.1 vs. 3.5) and may enhance interactions with polar kinase domains .

- Thiazole-pyridine (target) vs. benzofuran-thiazolo-triazole (618078-22-1): The latter’s fused heterocycles increase planarity, favoring DNA intercalation (e.g., topoisomerase inhibition) .

Linker Modifications

- Thioacetamide (target compound) vs. thiazolidinone (623933-22-2): Thioacetamide’s sulfur atom provides metabolic resistance, whereas thiazolidinones are prone to hydrolysis, limiting their half-life .

Research Findings and Hypotheses

Selectivity : Unlike 618078-22-1 (DNA-targeted), the target compound’s dimethoxyphenyl group may reduce off-target effects by avoiding intercalation .

Solubility-Target Trade-off: The moderate LogP of the target compound balances solubility and membrane permeability, whereas 623933-22-2’s polar thiazolidinone limits blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.